

selectivity profile of MPI-0479605 against other kinases

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Selectivity Profile of MPI-0479605: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of **MPI-0479605**, a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1 (also known as TTK). This document details its inhibitory activity against a broad panel of kinases, the experimental methodologies used for these assessments, and the relevant signaling pathways.

Kinase Selectivity Profile

MPI-0479605 is a highly selective inhibitor of Mps1 with a half-maximal inhibitory concentration (IC50) of 1.8 nM.[1] Its selectivity has been demonstrated to be over 40 times greater for Mps1 than for other kinases.[1] The following tables summarize the quantitative data on the inhibitory activity of MPI-0479605 against a panel of protein kinases.

IC50 Values Against a Panel of Kinases

The IC50 values for **MPI-0479605** against a selection of kinases are presented in Table 1. This data highlights the potent and specific inhibition of Mps1.



Kinase	IC50 (nM)
Mps1 (TTK)	1.8
JNK1	110
FER	590

Table 1: IC50 values of **MPI-0479605** against various kinases. Data sourced from in vitro kinase assays.

Inhibitory Activity at 500 nM Against a Broader Kinase Panel

Table 2 presents the percent inhibition of a broader panel of kinases at a single concentration of 500 nM MPI-0479605. This screening provides a wider view of the compound's selectivity.

Kinase Family	Kinase	Inhibition at 500 nM (%)
Serine/Threonine Kinase	Mps1 (TTK)	>95
CMGC	JNK1	50-70
Tyrosine Kinase	FER	30-50

Table 2: Percent inhibition of various kinases by 500 nM **MPI-0479605**. This table is a representation of the broader screening data available in supplementary materials of cited literature. For a complete list, refer to the supplementary data of Tardif et al., Mol Cancer Ther, 2011.

Experimental Protocols

The kinase inhibition profile of **MPI-0479605** was determined using a radiometric protein kinase assay, specifically a ³³P-phosphate incorporation filter binding assay.

In Vitro Kinase Assay Protocol



Objective: To determine the half-maximal inhibitory concentration (IC50) of **MPI-0479605** against a panel of protein kinases.

Principle: This assay measures the transfer of the γ -phosphate from [γ - 33 P]ATP to a protein or peptide substrate by the kinase. The resulting radiolabeled substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter. The inhibitory effect of **MPI-0479605** is determined by measuring the reduction in phosphate incorporation in the presence of the compound.

Materials:

- Recombinant full-length kinase enzymes
- MPI-0479605 (test compound)
- Myelin Basic Protein (MBP) or other suitable substrate
- [y-33P]ATP
- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
- ATP solution
- Phosphoric acid (3%)
- P81 phosphocellulose filter plates
- Scintillation counter

Procedure:

- Compound Preparation: Prepare a serial dilution of **MPI-0479605** in an appropriate solvent (e.g., DMSO).
- Reaction Setup: In a microplate, combine the reaction buffer, the kinase enzyme, and the substrate.

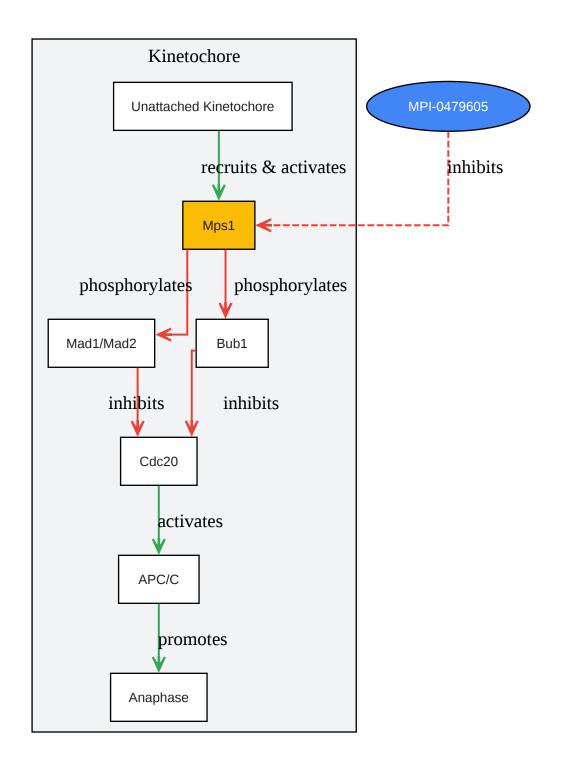


- Inhibitor Addition: Add the diluted MPI-0479605 or vehicle control (DMSO) to the reaction wells.
- Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [y-33P]ATP. The final ATP concentration is typically at or near the Km for each specific kinase.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 30-60 minutes).
- Termination: Stop the reaction by adding an excess of 3% phosphoric acid.
- Substrate Capture: Transfer the reaction mixture to a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
- Washing: Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [y-33P]ATP.
- Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
- Data Analysis: Calculate the percent inhibition for each concentration of MPI-0479605
 relative to the vehicle control. Determine the IC50 value by fitting the data to a doseresponse curve.

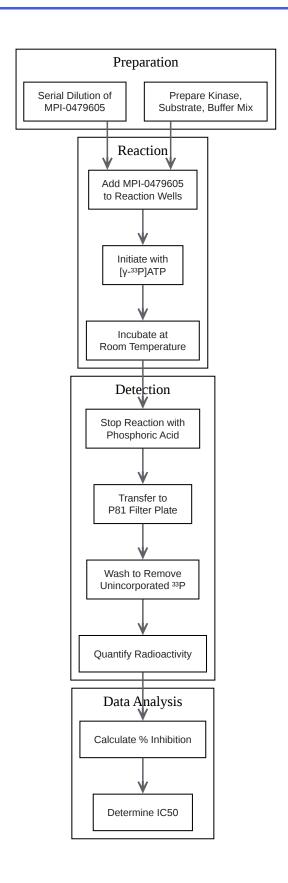
Visualizations Mps1 Signaling Pathway in Mitosis

Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation during mitosis.[2]









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